

Unraveling the Multifaceted Role of microRNA-155: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MS154	
Cat. No.:	B15612631	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, biogenesis (synthesis), and functional role of microRNA-155 (miR-155). Initial searches for "MS154" did not yield a specific molecule; however, extensive literature exists for the closely related and highly significant microRNA, miR-155, as well as the survivin suppressant YM155. This guide will focus on miR-155, a key regulator in numerous physiological and pathological processes, including inflammation, immunity, and cancer.[1][2] MiR-155's intricate involvement in various signaling pathways makes it a subject of intense research and a potential therapeutic target.[3]

Discovery of miR-155

The discovery of miR-155 is rooted in early cancer research. The gene encoding miR-155, initially known as the B-cell Integration Cluster (BIC), was first identified as a common retroviral integration site in avian leukosis virus-induced B-cell lymphomas.[5] This integration led to the transcriptional activation of the gene.[1] Later, it was discovered that this locus did not encode a protein but rather a non-coding RNA that harbors the mature miR-155 sequence.[5] This finding was a crucial step in understanding the role of non-coding RNAs in cancer biology. The human homolog of the BIC gene, MIR155HG, is located on chromosome 21 and is transcribed into a long primary miRNA transcript (pri-miR-155) from which the mature miR-155 is processed.[1][6]

Biogenesis of miR-155 (Synthesis)

The "synthesis" of miR-155 follows the canonical microRNA biogenesis pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.[6][7]

- Transcription: The MIR155 host gene (MIR155HG) is transcribed by RNA polymerase II into a primary transcript called pri-miR-155. This transcript is capped and polyadenylated.[1][7]
- Nuclear Processing: In the nucleus, the pri-miR-155 is recognized and cleaved by the
 microprocessor complex, which consists of the RNase III enzyme Drosha and its partner,
 DiGeorge syndrome critical region 8 (DGCR8). This cleavage event releases a ~65
 nucleotide precursor miRNA (pre-miR-155) with a characteristic hairpin structure.[1][7]
- Nuclear Export: The pre-miR-155 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5, a process that is dependent on Ran-GTP.[7]
- Cytoplasmic Processing: In the cytoplasm, the pre-miR-155 is further processed by another RNase III enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miR-155 hairpin to generate a mature ~22 nucleotide miRNA duplex.[7]
- RISC Loading: This duplex is then loaded into the RNA-induced silencing complex (RISC), where one strand (the passenger strand, often designated with a *) is typically degraded, while the other strand (the guide strand, mature miR-155) is retained.[7] The mature miR-155 within the RISC complex then guides it to target messenger RNAs (mRNAs) to regulate their expression.[7]

Figure 1. Biogenesis pathway of miR-155.

Quantitative Data on miR-155 Expression and Activity

The expression levels of miR-155 are tightly regulated and vary significantly across different cell types and conditions. Its dysregulation is a hallmark of many diseases.

Condition	Cell/Tissue Type	Change in miR-155 Expression	Method	Reference
Ectopic Expression	HEK293T cells	~1000-fold overexpression	qRT-PCR	[8]
Trisomy 21	Fibroblasts	Significantly overexpressed	qRT-PCR	[9]
Rheumatoid Arthritis	Synovial macrophages	Upregulated vs. osteoarthritis	In situ hybridization, qRT-PCR	[10]
Burkitt's Lymphoma	Blood samples	Significantly upregulated	qRT-PCR	[11]
Breast Cancer	Invasive breast cancer tissues	Frequently elevated	Microarray	[12][13]
Diabetic Neuropathy	Sciatic nerves of db/db mice	Significantly suppressed	qRT-PCR	[14]

Target Gene	Cell Line	Effect of miR- 155 Overexpressio n	Method	Reference
RhoA	NMuMG epithelial cells	Reduced protein level	Western Blot	[12][15]
AGTR1 (1166A allele)	HEK293 cells	Significantly reduced luciferase activity	Luciferase Reporter Assay	[9]
SHIP-1	RA PB and SF CD14+ cells	Downregulated mRNA expression	qRT-PCR	[10]
ZFP36	HEK293T cells	0.3-fold reduction in protein level	Western Blot	[16]
DUSP14	HEK293T cells	0.5 to 0.8-fold reduction in protein level	Western Blot	[16]

Key Signaling Pathways Regulated by miR-155

MiR-155 is a central node in several critical signaling pathways, often acting as a master regulator of cellular responses.

TGF-β/Smad Signaling Pathway

Transforming growth factor-beta (TGF- β) is a pleiotropic cytokine that regulates cell growth, differentiation, and apoptosis. MiR-155 is a direct transcriptional target of the TGF- β /Smad pathway.[13] TGF- β induces the expression of miR-155 through the transcription factor Smad4. [12][15][17] In turn, miR-155 can target and repress the expression of RhoA, a small GTPase involved in cytoskeletal organization, thereby contributing to TGF- β -induced epithelial-mesenchymal transition (EMT) and cell migration.[12][13][15] Additionally, miR-155 has been shown to target SMAD5, another key component of the TGF- β superfamily signaling, creating a feedback loop that can impact lymphomagenesis.[18]

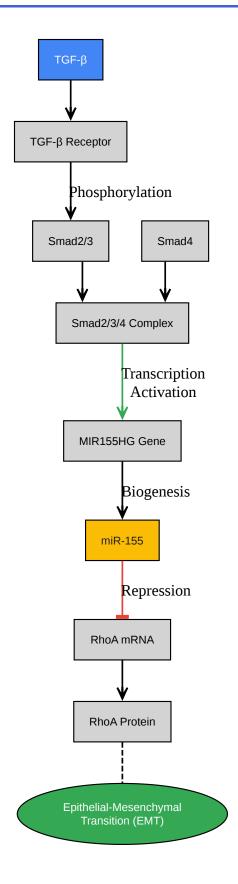


Figure 2. Role of miR-155 in the TGF- β signaling pathway.

PI3K/AKT/NF-kB Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. The transcription factor NF-kB is a key player in inflammatory responses. MiR-155 is involved in a complex feedback loop with the NF-kB pathway.[19] Inflammatory stimuli can activate NF-kB, which in turn upregulates the expression of miR-155.[4] MiR-155 can then target negative regulators of the PI3K/AKT pathway, such as SHIP1, leading to sustained AKT activation and further amplification of NF-kB signaling.[6][11] This positive feedback loop is critical in modulating the intensity and duration of inflammatory responses.[19]

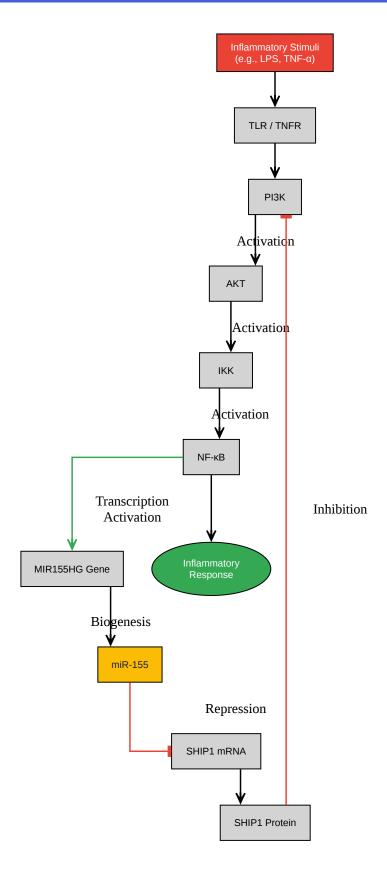


Figure 3. MiR-155 in the PI3K/AKT/NF-kB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The ERK pathway is one of the major MAPK pathways. MiR-155 has been shown to be involved in the regulation of the ERK/MAPK signaling pathway.[20] In some contexts, miR-155 can downregulate components of the MAPK pathway, thereby inhibiting cell proliferation.[20] For instance, in lupus nephritis, miR-155 suppresses mesangial cell proliferation by inhibiting the CXCR5-ERK signaling pathway.[20] Conversely, in breast cancer cells, miR-155 expression can lead to enhanced MAPK signaling, promoting tumorigenesis.[21]

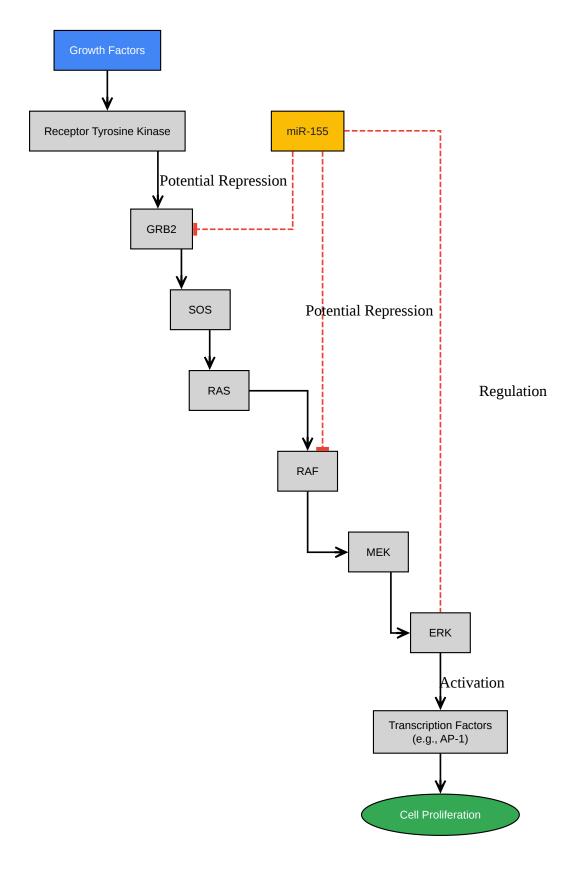


Figure 4. MiR-155 interaction with the MAPK/ERK signaling pathway.

Experimental Protocols

Studying the function of miR-155 involves a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Quantification of miR-155 Expression by qRT-PCR

This protocol is used to measure the levels of mature miR-155 in a given sample.

- RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues using a suitable kit (e.g., miReasy Kit).[8]
- Reverse Transcription (RT): Synthesize cDNA from the mature miR-155 using a specific stem-loop RT primer. This is a crucial step for the specific reverse transcription of the small mature miRNA.
- Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the mature miR-155 sequence and a universal reverse primer that binds to the stem-loop primer sequence.
 Use a TaqMan probe for enhanced specificity and quantification.[8]
- Data Analysis: Normalize the cycle threshold (Ct) values of miR-155 to an endogenous control (e.g., a small nuclear RNA like RNU6B).[8] Calculate the relative expression using the ΔΔCt method.[22]

Functional Analysis using miR-155 Mimics and Inhibitors

These experiments are designed to investigate the effects of overexpressing or inhibiting miR-155 on cellular processes.

Cell Culture and Transfection: Culture the cells of interest to an appropriate confluency.
 Transfect the cells with either a synthetic miR-155 mimic (a double-stranded RNA that mimics the mature miR-155) or a miR-155 inhibitor (a single-stranded RNA that binds to and inhibits endogenous miR-155) using a suitable transfection reagent.[10] Include appropriate negative controls.

- Phenotypic Assays: After a suitable incubation period (e.g., 24-72 hours), perform phenotypic assays such as cell proliferation assays (e.g., crystal violet staining), migration assays (e.g., transwell assay), or apoptosis assays (e.g., flow cytometry with Annexin V staining).[21]
- Target Gene Expression Analysis: Harvest cells for RNA or protein extraction to analyze the expression of predicted miR-155 target genes by qRT-PCR or Western blotting, respectively.

Target Validation using Luciferase Reporter Assay

This assay is used to determine if a gene is a direct target of miR-155.

- Construct Preparation: Clone the 3' untranslated region (3' UTR) of the putative target gene
 downstream of a luciferase reporter gene in a suitable vector. Create a mutant construct
 where the predicted miR-155 binding site in the 3' UTR is altered.[9]
- Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant) and either a miR-155 expression vector or a negative control vector.[10]
 Also, co-transfect a Renilla luciferase vector for normalization of transfection efficiency.
- Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[9]
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A
 significant decrease in luciferase activity in the presence of miR-155 with the wild-type 3'
 UTR construct, but not the mutant, indicates direct targeting.[9]

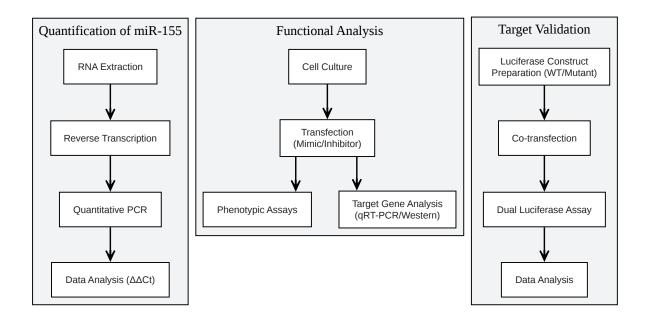


Figure 5. General experimental workflows for studying miR-155.

Conclusion

MiR-155 is a potent, multifaceted regulator of gene expression with profound implications for human health and disease. Its discovery and the elucidation of its biogenesis have opened new avenues for understanding the complex networks that govern cellular function. The intricate involvement of miR-155 in key signaling pathways such as TGF-β, PI3K/AKT/NF-κB, and MAPK underscores its importance as a potential diagnostic biomarker and therapeutic target. The experimental approaches detailed in this guide provide a framework for further investigation into the diverse roles of miR-155, with the ultimate goal of translating this fundamental knowledge into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. miR-155 Wikipedia [en.wikipedia.org]
- 2. MicroRNA-155: A Master Regulator of Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and function exploration of microRNA-155 as a molecular biomarker for early detection of breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic microRNAs targeting the NF-kappa B Signaling Circuits of Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNAs: History, Biogenesis, and Their Evolving Role in Animal Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-155: A Master Regulator of Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Proteomics Identify Novel miR-155 Target Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human microRNA-155 on Chromosome 21 Differentially Interacts with Its Polymorphic Target in the AGTR1 3' Untranslated Region: A Mechanism for Functional Single-Nucleotide Polymorphisms Related to Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-155 as a proinflammatory regulator in clinical and experimental arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-21 and microRNA-155 promote the progression of Burkitt's lymphoma by the PI3K/AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MicroRNA-155 Is Regulated by the Transforming Growth Factor β/Smad Pathway and Contributes to Epithelial Cell Plasticity by Targeting RhoA PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-155 mimics ameliorates nerve conduction velocities and suppresses hyperglycemia-induced pro-inflammatory genes in diabetic peripheral neuropathic mice -PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroRNA-155 is regulated by the transforming growth factor beta/Smad pathway and contributes to epithelial cell plasticity by targeting RhoA PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Targeting of SMAD5 links microRNA-155 to the TGF-β pathway and lymphomagenesis -PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]
- 20. MicroRNA-155 Suppresses Mesangial Cell Proliferation and TGF-β1 Production via Inhibiting CXCR5-ERK Signaling Pathway in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miR-155 induced transcriptome changes in the MCF-7 breast cancer cell line leads to enhanced mitogen activated protein kinase signaling PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coordinated Expression of MicroRNA-155 and Predicted Target Genes in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Multifaceted Role of microRNA-155: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15612631#discovery-and-synthesis-of-ms154]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com